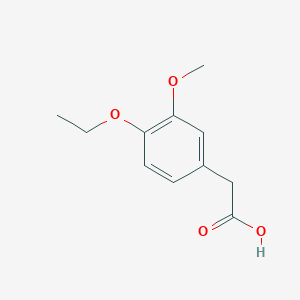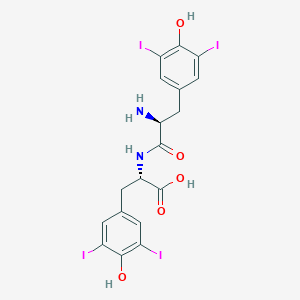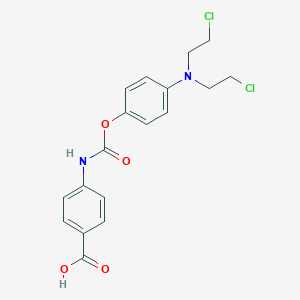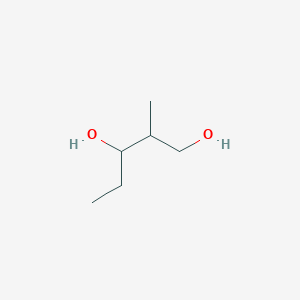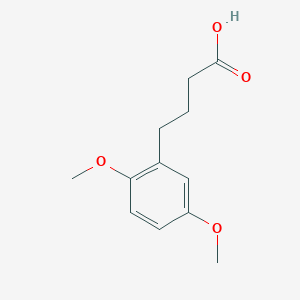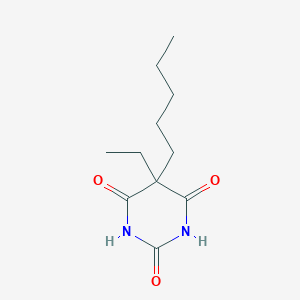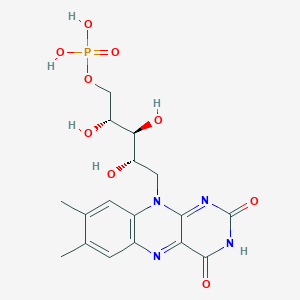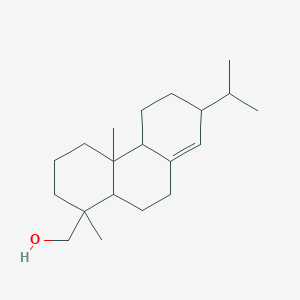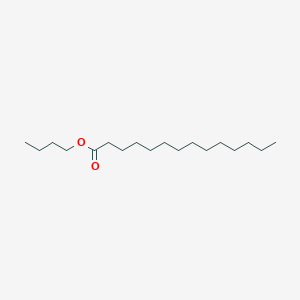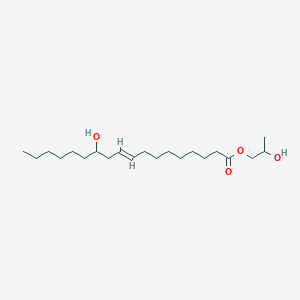
2-Hydroxypropyl ricinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl ricinoleate (HPR) is a derivative of castor oil, which is a natural plant oil obtained from the seeds of the Ricinus communis plant. HPR is a non-ionic surfactant that is widely used as an emulsifier, solubilizer, and lubricant in various industrial applications. In recent years, HPR has gained significant attention in scientific research due to its potential use in drug delivery systems, cosmetics, and other biomedical applications.
Mechanism Of Action
The mechanism of action of 2-Hydroxypropyl ricinoleate is not fully understood. However, it is believed that 2-Hydroxypropyl ricinoleate acts as a permeation enhancer, facilitating the transport of drugs across biological membranes. 2-Hydroxypropyl ricinoleate may also interact with cell membranes and alter their physical properties, leading to increased drug uptake.
Biochemical And Physiological Effects
2-Hydroxypropyl ricinoleate has been shown to be biocompatible and non-toxic, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that 2-Hydroxypropyl ricinoleate can enhance the cytotoxicity of anticancer drugs in cancer cells. 2-Hydroxypropyl ricinoleate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Hydroxypropyl ricinoleate is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This can lead to improved therapeutic efficacy and reduced side effects. 2-Hydroxypropyl ricinoleate is also biocompatible and non-toxic, making it a safe option for biomedical applications. However, 2-Hydroxypropyl ricinoleate may have limitations in terms of stability and shelf life, which can affect its effectiveness in drug delivery systems.
Future Directions
There are several potential future directions for research on 2-Hydroxypropyl ricinoleate. One area of interest is the development of 2-Hydroxypropyl ricinoleate-based drug delivery systems for the treatment of cancer and other diseases. Another area of focus is the use of 2-Hydroxypropyl ricinoleate in the formulation of cosmetics and personal care products. Additionally, further studies are needed to elucidate the mechanism of action of 2-Hydroxypropyl ricinoleate and its potential side effects in vivo. Overall, 2-Hydroxypropyl ricinoleate has shown significant promise in various scientific research applications and is a promising candidate for further investigation.
Synthesis Methods
2-Hydroxypropyl ricinoleate is synthesized by the reaction of castor oil with propylene oxide in the presence of a catalyst. The reaction results in the formation of a hydroxyl group at the 2-position of the ricinoleic acid molecule, which is then esterified with propylene oxide to produce 2-Hydroxypropyl ricinoleate.
Scientific Research Applications
2-Hydroxypropyl ricinoleate has been extensively studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. 2-Hydroxypropyl ricinoleate has also been used as a surfactant in the formulation of liposomes, which are lipid-based nanoparticles that can encapsulate drugs and target specific tissues or cells.
properties
CAS RN |
142-56-3 |
|---|---|
Product Name |
2-Hydroxypropyl ricinoleate |
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-hydroxypropyl (E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10+ |
InChI Key |
JZSMZIOJUHECHW-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)OCC(C)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
Other CAS RN |
142-56-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



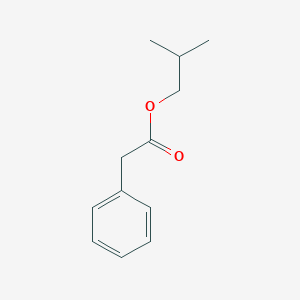
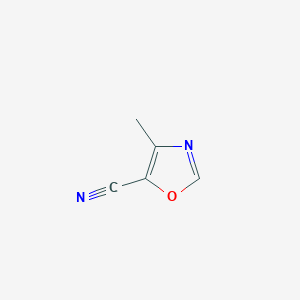
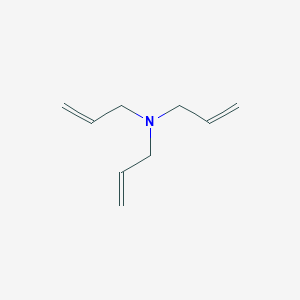
![Benzo[c]chrysene](/img/structure/B89444.png)
